

4-Phenylbutanal IR spectroscopy analysis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Phenylbutanal

CAS No.: 18328-11-5

Cat. No.: S793684

Get Quote

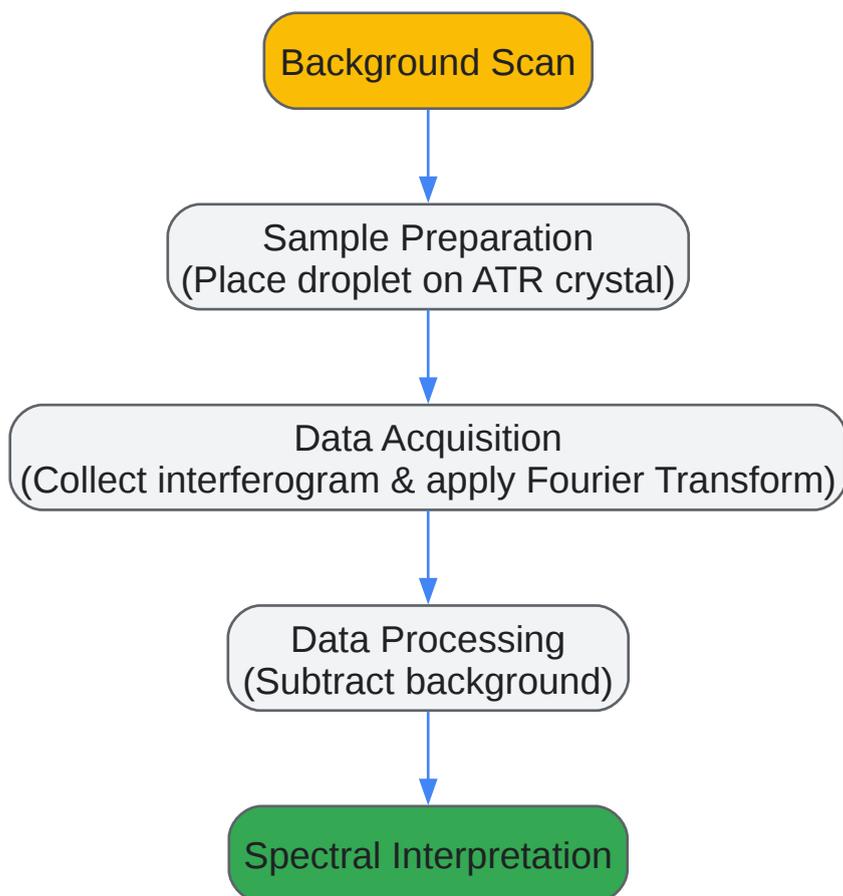
Chemical Profile of 4-Phenylbutanal

The table below summarizes the basic identifying information for **4-Phenylbutanal** [1] [2] [3]:

Property	Description
Chemical Name	4-Phenylbutanal [2] [3]
Synonyms	Benzenebutanal; 4-Phenylbutyraldehyde; γ -Phenylbutyraldehyde [1] [2] [3]
CAS Registry Number	18328-11-5 [1] [2] [3]
Molecular Formula	$C_{10}H_{12}O$ [1] [2] [3]
Molecular Weight	148.20 g/mol [1] [2] [3]
Structure	A four-carbon aliphatic chain with an aldehyde (-CHO) at one end and a phenyl ring at the other [1].

FTIR Spectroscopy Analysis Methodology

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The following workflow outlines the standard experimental protocol for analyzing a liquid organic compound like **4-Phenylbutanal** using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory [4].



[Click to download full resolution via product page](#)

Experimental Workflow for FTIR Analysis

Key Steps in Detail

- **Instrument Setup:** Modern FTIR spectrometers use an **interferometer** with a laser for precise wavelength calibration. The instrument shines a beam containing all IR frequencies at once onto the sample, resulting in a fast and highly accurate measurement [4].
- **Background Scan:** Before analyzing the sample, a background scan is run with a clean ATR crystal. This measures the signal from the environment and the instrument itself, which is later subtracted from the sample spectrum [4].

- **Sample Preparation (ATR Method):** For a liquid like **4-Phenylbutanal**, the sample preparation is straightforward. A single droplet is placed directly onto the crystal of an **Attenuated Total Reflectance (ATR)** accessory. The sample is clamped to ensure good contact. This method requires minimal preparation and is highly reproducible [4].
- **Data Acquisition & Processing:** The sample is irradiated, and the instrument collects an **interferogram**, which is a raw signal of light intensity versus mirror position. A **Fourier Transform** algorithm converts this data into a readable spectrum of absorbance/transmittance versus wavenumber (cm^{-1}). The background spectrum is then subtracted to yield the final spectrum unique to the sample [4].

Predicted IR Spectrum of 4-Phenylbutanal

Based on its functional groups, the IR spectrum of **4-Phenylbutanal** is expected to show several key absorptions. The table below predicts these characteristic peaks and their assignments [5] [6].

Expected Wavenumber (cm^{-1})	Bond/Vibration	Intensity & Shape	Assignment
~1725-1740	C=O Stretch	Strong, Sharp	Aliphatic Aldehyde
~2700 & ~2800	C-H Stretch (aldehyde)	Two Weak bands	Aldehyde
~2820 & ~2850	C-H Stretch	Medium	-CH ₂ - groups
~3020	C-H Stretch	Weak	Aromatic C-H
~1600, 1580, 1500	C=C Stretch	Variable, Sharp	Aromatic Phenyl Ring
~700-750	C-H Bend	Strong	Monosubstituted Phenyl

A Quick Guide to Interpreting an IR Spectrum

When you obtain an IR spectrum, you can prioritize your analysis by focusing on a few key areas, often called the "tongues and swords" [6].



Click to download full resolution via product page

Quick-Start Guide for IR Spectrum Interpretation

- **The 'Swords' (1650-1800 cm^{-1}):** Look for strong, sharp peaks here, which are almost always the **carbonyl (C=O) stretch**. This is the most recognizable feature in the spectrum of **4-Phenylbutanal** [6].
- **The 'Tongues' (3200-3600 cm^{-1}):** Look for broad, rounded peaks, which indicate **O-H stretches** (e.g., in alcohols or carboxylic acids). A sharp or double peak in this region might indicate an N-H stretch. For **4-Phenylbutanal**, a **broad peak here is not expected** unless the sample is impure or has degraded [6].
- **The 3000 cm^{-1} Border:** Use this as a diagnostic border. Peaks just **above 3000 cm^{-1}** typically indicate **alkene or aromatic C-H stretches**. Peaks just **below 3000 cm^{-1}** are typical of **alkane C-H stretches** (from $-\text{CH}_3$, $-\text{CH}_2-$ groups). **4-Phenylbutanal** should show both [6].

Next Steps for Obtaining Experimental Data

Since a specific spectrum for **4-Phenylbutanal** was not available in the public domain through this search, you can take the following steps to acquire it:

- **Search Specialized Databases:** Look up the CAS Number (18328-11-5) in commercial spectral databases such as **NIST Chemistry WebBook** or **SDBS (Spectral Database for Organic Compounds)**.
- **Run the Experiment:** The most direct method is to obtain a pure sample of **4-Phenylbutanal** and analyze it yourself using the FTIR-ATR methodology described above.
- **Consult Literature:** Search scientific publications on platforms like SciFinder or Reaxys that use **4-Phenylbutanal** as a starting material; they may include its IR spectral data in the experimental section.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Benzenebutanal [webbook.nist.gov]
2. - 4 | CAS#:18328-11-5 | Chemsrsrc phenylbutanal [chemsrc.com]
3. - 4 | 18328-11-5 PHENYLBUTANAL [chemicalbook.com]
4. and FTIR IR ... | Technology Networks Spectroscopy Spectroscopy [technologynetworks.com]
5. in Qualitative and Quantitative Analysis | IntechOpen IR Spectroscopy [intechopen.com]
6. Interpreting IR Spectra: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]

To cite this document: Smolecule. [4-Phenylbutanal IR spectroscopy analysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b793684#4-phenylbutanal-ir-spectroscopy-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com